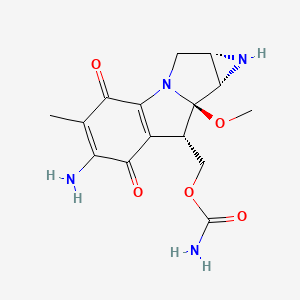

Mitomycine C

Vue d'ensemble

Description

La mitomycine C est un agent chimiothérapeutique dérivé de la bactérie Streptomyces caespitosus. Elle est connue pour son activité antitumorale puissante et est utilisée dans le traitement de divers cancers, notamment les cancers du haut appareil digestif, anal, du sein et de la vessie . La this compound est également utilisée par voie topique dans les interventions chirurgicales oculaires pour prévenir les cicatrices et dans le traitement des sténoses de l'œsophage et de la trachée .

Mécanisme D'action

Target of Action

Mitomycin C primarily targets DNA within cells . It acts as an alkylating agent, inhibiting DNA synthesis by cross-linking the complementary strands of the DNA double helix . This cross-linking activity makes Mitomycin C unique among microbiota-derived therapies .

Mode of Action

Mitomycin C is activated in vivo to a bifunctional and trifunctional alkylating agent . Once activated, it binds to DNA, causing cross-linking and inhibition of DNA synthesis . At high concentrations, Mitomycin C can also suppress cellular RNA and protein synthesis .

Biochemical Pathways

The cross-linking of DNA strands by Mitomycin C disrupts several biochemical pathways. It inhibits the synthesis of deoxyribonucleic acid (DNA), with the degree of cross-linking correlating with the guanine and cytosine content . This disruption affects DNA replication and function, leading to cell death . Additionally, Mitomycin C has been shown in vitro to inhibit B cell, T cell, and macrophage proliferation and impair antigen presentation .

Pharmacokinetics

The pharmacokinetics of Mitomycin C demonstrate a rapid, biphasic elimination pattern for the drug, with an α half-life of 8 minutes and a β, or terminal, half-life of 48 minutes . The clearance of Mitomycin C is 16.38 L h -1 m -2 . These properties impact the bioavailability of Mitomycin C, influencing its therapeutic efficacy.

Result of Action

The primary result of Mitomycin C’s action is the inhibition of cell proliferation. By cross-linking DNA strands, Mitomycin C prevents DNA replication, leading to cell death . This makes it effective as a chemotherapeutic agent for various malignancies .

Action Environment

Mitomycin C is mainly active under anaerobic circumstances . This means that the oxygen levels in the environment can influence the compound’s action, efficacy, and stability. Furthermore, the drug’s effectiveness can be influenced by other factors such as pH and temperature, although specific studies on these factors are limited.

Applications De Recherche Scientifique

Mitomycin C has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study bioreductive alkylation and DNA cross-linking mechanisms.

Medicine: It is used in the treatment of cancers and in eye surgeries to prevent scarring.

Industry: It is used in the production of mitotically inactive feeder cells for cell culture systems.

Analyse Biochimique

Biochemical Properties

Mitomycin C plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and biomolecules. It primarily inhibits DNA synthesis by cross-linking DNA strands, which prevents the replication of cancer cells . Mitomycin C interacts with DNA-dependent RNA polymerase, further inhibiting RNA and protein synthesis at higher concentrations . Additionally, it forms covalent bonds with the DNA double helix, causing cell death .

Cellular Effects

Mitomycin C has significant effects on various types of cells and cellular processes. It induces cell death by damaging DNA, which is particularly effective against rapidly dividing cancer cells . Mitomycin C affects cell signaling pathways, gene expression, and cellular metabolism by inhibiting DNA synthesis and function . It also influences the production of reactive oxygen species, leading to oxidative stress and apoptosis .

Molecular Mechanism

The molecular mechanism of Mitomycin C involves its activation through reduction, which leads to the formation of reactive intermediates that bind to DNA . Mitomycin C acts as an alkylating agent, causing cross-linking of DNA strands and inhibiting DNA synthesis . It also targets DNA-dependent RNA polymerase, further inhibiting RNA and protein synthesis . The binding interactions with DNA result in the formation of DNA adducts, which block replication and transcription, ultimately leading to cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Mitomycin C change over time. The stability and degradation of Mitomycin C solutions are critical factors in its effectiveness . Studies have shown that Mitomycin C solutions exhibit chemical degradation over time, which can impact their efficacy . Long-term exposure to Mitomycin C can lead to chronic genotoxic stress and cellular senescence .

Dosage Effects in Animal Models

The effects of Mitomycin C vary with different dosages in animal models. At higher doses, Mitomycin C exhibits cytotoxic effects, impairing erythropoiesis and reducing the percentage of reticulocytes . Lower doses of Mitomycin C induce genotoxic effects without reaching the threshold of cytotoxicity . These dosage-dependent effects are crucial for determining the appropriate therapeutic window for Mitomycin C in cancer treatment.

Metabolic Pathways

Mitomycin C is involved in various metabolic pathways, including its activation and detoxification. It is metabolized primarily in the liver, where it undergoes reduction to form reactive intermediates . These intermediates interact with DNA, leading to the formation of DNA adducts and cross-links . Mitomycin C also affects the production of reactive oxygen and nitrogen species, contributing to oxidative and nitrosative stress .

Transport and Distribution

Mitomycin C is transported and distributed within cells and tissues through various mechanisms. It is taken up into erythrocytes and can be detected within these cells for several hours following injection . The erythrocyte may act as a transporter of Mitomycin C in the circulation . Additionally, Mitomycin C can be administered intravesically to treat bladder cancer, where it is retained in the bladder for a specific duration to maximize its therapeutic effects .

Subcellular Localization

The subcellular localization of Mitomycin C plays a crucial role in its activity and function. Mitomycin C-induced DNA damage leads to the recruitment of repair proteins such as RAD51 to the sites of damage . The localization of these repair proteins is essential for the effective repair of DNA lesions caused by Mitomycin C . Additionally, Mitomycin C can induce the degradation of specific proteins, such as hypoxia-inducible factor-1α (HIF-1α), through translational regulation .

Méthodes De Préparation

La mitomycine C est synthétisée par une voie biosynthétique complexe impliquant la combinaison d'acide 3-amino-5-hydroxybenzoïque, de D-glucosamine et de phosphate de carbamoyle pour former le cœur mitosane . La production industrielle de la this compound implique la fermentation de Streptomyces caespitosus suivie de processus d'extraction et de purification . Le processus de fermentation est optimisé pour maximiser le rendement en this compound, et le composé est ensuite purifié à l'aide de diverses techniques chromatographiques .

Analyse Des Réactions Chimiques

La mitomycine C subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former divers intermédiaires qui participent à la liaison croisée de l'ADN.

Substitution : La this compound peut subir des réactions de substitution, en particulier au niveau du cycle aziridine.

Les réactifs couramment utilisés dans ces réactions comprennent des agents réducteurs comme le dithionite de sodium et des agents oxydants comme le peroxyde d'hydrogène . Les principaux produits formés à partir de ces réactions sont des adduits d'ADN, responsables de l'activité antitumorale du composé .

Applications de la recherche scientifique

La this compound a un large éventail d'applications de recherche scientifique :

Médecine : Elle est utilisée dans le traitement des cancers et dans les interventions chirurgicales oculaires pour prévenir les cicatrices.

Mécanisme d'action

La this compound exerce ses effets en inhibant sélectivement la synthèse de l'acide désoxyribonucléique (ADN). Elle établit des liaisons croisées entre les brins complémentaires de la double hélice de l'ADN, empêchant la réplication et la transcription de l'ADN . Cette activité de liaison croisée est particulièrement efficace dans les environnements tumoraux hypoxiques, où le composé est réduit à sa forme active . Les cibles moléculaires de la this compound comprennent les bases guanine et cytosine de l'ADN .

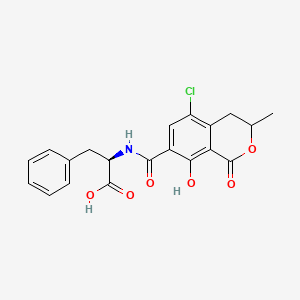

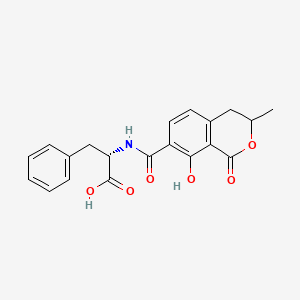

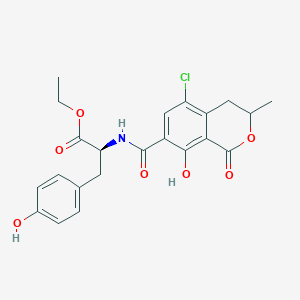

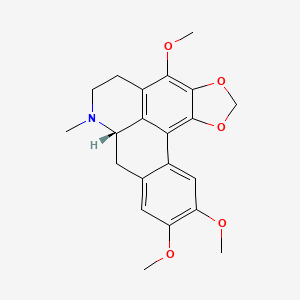

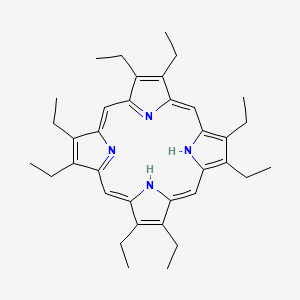

Comparaison Avec Des Composés Similaires

La mitomycine C fait partie de la famille des mitomycines, qui comprend la mitomycine A, la mitomycine B et la porfiromycine . Ces composés partagent un noyau mitosane commun mais diffèrent par leurs groupes substituants . La this compound est unique en raison de son activité antitumorale puissante et de sa capacité à former des liaisons croisées de l'ADN dans des conditions hypoxiques . D'autres composés similaires comprennent la diaziquone, qui subit également une activation bioréductrice mais a un mécanisme d'action différent .

La this compound se distingue parmi ces composés par sa large gamme d'applications cliniques et son efficacité dans le traitement de divers types de cancers .

Propriétés

IUPAC Name |

(11-amino-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl)methyl carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O5/c1-5-9(16)12(21)8-6(4-24-14(17)22)15(23-2)13-7(18-13)3-19(15)10(8)11(5)20/h6-7,13,18H,3-4,16H2,1-2H3,(H2,17,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWIBSHFKIJFRCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Mitomycin C exert its antitumor activity?

A1: Mitomycin C (MMC) is a potent antitumor agent that acts as a DNA crosslinking agent. [, , , ] Inside the cell, MMC undergoes bioreduction to form reactive metabolites. These metabolites then bind to DNA strands, primarily at guanine-N2 positions, creating interstrand crosslinks. [, ] These crosslinks inhibit DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. [, , ]

Q2: What makes the guanine base a primary target for MMC?

A2: The exact reason for MMC's preference for guanine is complex, but it's believed to be related to the electronic structure and reactivity of guanine's N2 position within the DNA helix. [] This site is particularly susceptible to nucleophilic attack by the activated MMC metabolites.

Q3: What is the molecular formula and weight of Mitomycin C?

A4: The molecular formula of Mitomycin C is C15H18N4O5, and its molecular weight is 334.33 g/mol. []

Q4: Is there any spectroscopic data available for Mitomycin C?

A5: Yes, Mitomycin C has been extensively characterized spectroscopically. Techniques like UV-Vis, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy provide information about its structure and functional groups. [, ]

Q5: How does the stability of Mitomycin C vary under different pH conditions?

A6: Studies demonstrate that Mitomycin C is most stable under slightly acidic to neutral pH conditions. [] Degradation increases with pH values below 7. For example, in 0.9% sodium chloride solutions, MMC degradation was significantly higher at pH 4.5 compared to pH 7. []

Q6: Does temperature affect Mitomycin C stability?

A7: Yes, temperature significantly impacts MMC stability. Storing Mitomycin C solutions at refrigerated temperatures (around 5°C) significantly enhances its stability compared to room temperature storage. []

Q7: What about the compatibility of Mitomycin C with different solutions?

A8: The data sheet recommends reconstituting Mitomycin C vials with water for injections or 20% dextrose solutions. [] While sodium chloride solutions are commonly used, their acidic pH can impact stability over time.

Q8: What are the main clinical applications of Mitomycin C?

A8: Mitomycin C is used in various clinical settings, including:

- Ophthalmology: As an adjunct to surgical procedures like trabeculectomy [, ] and pterygium excision [, , , , ].

- Oncology: In chemotherapy regimens for treating various cancers, such as bladder, anal, and lung cancer. [, , , ]

Q9: How does Mitomycin C compare to other treatment modalities in pterygium surgery?

A10: Several studies compared Mitomycin C to other treatments like conjunctival autograft, beta irradiation, and topical agents like cyclosporine. [, , , ] Results suggest that MMC effectively reduces pterygium recurrence rates, often outperforming other methods. [, , ]

Q10: What are the known mechanisms of resistance to Mitomycin C?

A10: Resistance mechanisms to Mitomycin C can be multifaceted, involving:

- Increased DNA repair: Enhanced DNA repair mechanisms, particularly those involved in removing interstrand crosslinks, can counteract MMC's effects. []

Q11: Are there any genetic factors associated with Mitomycin C resistance?

A13: Research suggests that variations in genes involved in drug metabolism, DNA repair, and cell cycle control can influence sensitivity to Mitomycin C. For example, lower ATM expression levels were linked to resistance to anthracyclines and mitomycin in breast cancer patients with wild-type TP53 and CHK2. []

Q12: What are some of the known toxicities associated with Mitomycin C?

A12: Mitomycin C can cause various side effects, including:

- Myelosuppression: Suppression of bone marrow function, leading to decreased blood cell counts. []

- Gastrointestinal toxicity: Nausea, vomiting, and diarrhea are common side effects. []

- Pulmonary toxicity: In rare cases, Mitomycin C can cause lung damage. [, ]

Q13: What are some of the ongoing research efforts aimed at improving Mitomycin C therapy?

A13: Several research avenues are currently being explored, including:

- Drug delivery systems: Developing novel drug delivery systems to enhance MMC's targeted delivery to tumor cells while minimizing systemic toxicity. [, ]

- Combination therapies: Investigating synergistic combinations of MMC with other anticancer agents or treatment modalities. [, , ]

- Biomarkers of response: Identifying biomarkers that can predict treatment response, monitor efficacy, and personalize MMC therapy. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-2-amino-5-[[hydroxy(sulfamoyloxy)phosphoryl]amino]pentanoic acid](/img/structure/B1677107.png)